molecular formula C26H20N2O5 B3483667 N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide

N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide

Cat. No.: B3483667
M. Wt: 440.4 g/mol
InChI Key: ARMUMDQSBHKWPS-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide is a benzamide derivative characterized by two 2-hydroxyphenyl substituents and a phenoxy bridge with an embedded aminocarbonyl group. This structure confers unique physicochemical properties, including enhanced hydrogen-bonding capacity and solubility in polar solvents due to the hydroxyl groups . The compound’s core benzamide framework is modified with electron-rich aromatic systems, enabling interactions with biological targets such as enzymes or receptors. Its synthesis typically involves coupling reactions between activated benzamide intermediates and hydroxyl-substituted aryl amines, as seen in analogous compounds .

Properties

IUPAC Name

N-(2-hydroxyphenyl)-3-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O5/c29-23-10-3-1-8-21(23)27-25(31)17-12-14-19(15-13-17)33-20-7-5-6-18(16-20)26(32)28-22-9-2-4-11-24(22)30/h1-16,29-30H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMUMDQSBHKWPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

MMV665888 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common conditions include acidic or basic environments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness emerges when compared to structurally related benzamides. Below is a detailed analysis of key differences in substituents, reactivity, and applications:

Structural Features

Compound Name Key Substituents Structural Differences
Target Compound Two 2-hydroxyphenyl groups, phenoxy bridge with aminocarbonyl High hydrogen-bonding potential due to dual hydroxyl groups .
4-Chloro-N-(2-hydroxy-2-phenylethyl)benzamide Chloro, hydroxyethylphenyl Chloro group increases electron-withdrawing effects; hydroxyethyl enhances hydrophilicity .
3-Fluoro-4-(2-hydroxyphenoxy)benzamide Fluoro, hydroxyphenoxy Fluoro substitution alters electronic properties compared to hydroxyl, reducing polarity .
N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide Benzothiophene core, chloro Benzothiophene ring increases steric bulk and π-π stacking potential .
N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide Ethoxy, methyl, phenylpropanoyl Ethoxy group enhances lipophilicity; phenylpropanoyl introduces steric hindrance .

Chemical Properties

  • Hydrogen Bonding: The target compound’s dual hydroxyl groups enable stronger hydrogen-bonding interactions than analogs with methoxy (e.g., 3-Fluoro-4-methoxybenzamide) or ethoxy groups (e.g., N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide) .
  • Reactivity: The aminocarbonyl group in the phenoxy bridge facilitates nucleophilic reactions, distinguishing it from compounds with simple amide linkages (e.g., N-(3-amino-4-methylphenyl)benzamide) .
  • Solubility : Compared to chloro- or benzothiophene-containing derivatives (e.g., ), the target compound exhibits higher aqueous solubility due to polar hydroxyl groups .

Biological Activity

N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features multiple aromatic rings and functional groups, including hydroxyl and amide functionalities. Its structural formula can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 354.37 g/mol

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in cancer progression and inflammation. Its ability to form stable complexes with target enzymes suggests a mechanism involving hydrogen bonding and hydrophobic interactions.
  • Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells. For instance, it has shown promising results in cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), where it modulated key apoptotic pathways .
  • Antimicrobial Properties : Similar compounds have demonstrated broad-spectrum antibacterial activity, suggesting that this compound may also possess antimicrobial properties .

Data Tables of Biological Activity

Biological Activity Target Effect Reference
Enzyme InhibitionVariousSignificant inhibition of enzyme activity related to cancer
Anticancer ActivityMCF-7Induction of apoptosis, modulation of caspase pathways
Antimicrobial ActivityGram-positive bacteriaBroad-spectrum antibacterial effects

Case Studies

  • Anticancer Studies : In vitro studies on MCF-7 and HepG2 cell lines revealed that treatment with this compound resulted in a significant increase in apoptotic markers, including caspase-3 activation. This suggests a mechanism where the compound induces programmed cell death, making it a candidate for further development as an anticancer agent .
  • Enzyme Interaction Studies : Molecular docking studies have shown that the compound interacts favorably with specific enzymes implicated in cancer metabolism. The binding affinity was assessed using computational simulations, revealing potential for therapeutic applications targeting these enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-hydroxyphenyl)-3-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenoxy)benzamide
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